Dasatinib N-Oxide

Descripción general

Descripción

Dasatinib N-óxido es un derivado de dasatinib, un conocido inhibidor de la tirosina quinasa utilizado principalmente en el tratamiento de la leucemia mieloide crónica y la leucemia linfoblástica aguda. Este compuesto se forma a través de la oxidación del anillo de piperazina presente en dasatinib . La formación de dasatinib N-óxido a menudo se considera una impureza en las formulaciones farmacéuticas, pero también tiene potencial para diversas aplicaciones científicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El método principal para sintetizar dasatinib N-óxido implica la oxidación de dasatinib. Esto se puede lograr utilizando agentes oxidantes como el peróxido de hidrógeno o la monooxigenasa de dimetilanilina . La reacción generalmente ocurre bajo condiciones controladas para garantizar la formación selectiva del derivado N-óxido.

Métodos de producción industrial: En un entorno industrial, la producción de dasatinib N-óxido puede implicar el uso de reactores de oxidación a gran escala donde dasatinib se trata con un agente oxidante bajo condiciones optimizadas. Los parámetros del proceso, como la temperatura, el pH y el tiempo de reacción, se controlan cuidadosamente para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Dasatinib N-óxido se somete principalmente a reacciones de oxidación. El anillo de piperazina en dasatinib es susceptible a la oxidación, lo que lleva a la formación del derivado N-óxido .

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, monooxigenasa de dimetilanilina.

Condiciones: Temperatura y pH controlados, a menudo en presencia de un solvente como la dimetilformamida.

Productos principales: El producto principal de la reacción de oxidación es el propio dasatinib N-óxido. La oxidación o degradación adicional puede conducir a otras impurezas menores .

Aplicaciones Científicas De Investigación

Dasatinib N-óxido tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

Dasatinib N-óxido ejerce sus efectos principalmente a través de la inhibición de las tirosina quinasas, similar a dasatinib. Se dirige a múltiples quinasas, incluidas BCR-ABL, quinasas de la familia SRC, c-KIT y PDGFRβ . La oxidación del anillo de piperazina no altera significativamente su afinidad de unión a estos objetivos, pero puede influir en sus propiedades farmacocinéticas y estabilidad metabólica .

Compuestos similares:

Singularidad: Dasatinib N-óxido es único debido a su formación como una impureza oxidativa y su impacto potencial en la farmacocinética y el metabolismo de dasatinib. A diferencia de su compuesto original, dasatinib N-óxido proporciona información sobre la estabilidad oxidativa y las vías de degradación de dasatinib, lo que lo convierte en una herramienta valiosa para la investigación y el desarrollo farmacéuticos .

Comparación Con Compuestos Similares

Dasatinib: The parent compound, a potent tyrosine kinase inhibitor used in leukemia treatment.

Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.

Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.

Uniqueness: Dasatinib N-oxide is unique due to its formation as an oxidative impurity and its potential impact on the pharmacokinetics and metabolism of dasatinib. Unlike its parent compound, this compound provides insights into the oxidative stability and degradation pathways of dasatinib, making it valuable for pharmaceutical research and development .

Actividad Biológica

Dasatinib N-Oxide is a significant metabolite of dasatinib, a potent dual Src/Bcr-Abl inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

1. Overview of Dasatinib and Its Metabolite

Dasatinib was approved for clinical use in 2006 and has been shown to effectively inhibit BCR-ABL and Src kinases, which are implicated in various hematological malignancies. Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4, yielding several metabolites, including this compound. This metabolite retains pharmacological activity and contributes to the overall therapeutic effects observed with dasatinib administration.

2. Pharmacokinetics and Metabolism

This compound is formed through oxidative metabolism of dasatinib. Studies indicate that it is a minor but pharmacologically active metabolite. The metabolic pathway involves the conversion of dasatinib via CYP3A4, leading to both active and inactive metabolites. The pharmacokinetic profile of this compound suggests that it may influence the drug's efficacy and safety profile.

| Parameter | Value |

|---|---|

| Molecular Formula | C22H26ClN7O3S |

| CAS Number | 910297-52-8 |

| Major Metabolizing Enzyme | CYP3A4 |

| Active Form | Yes |

3. Biological Activity

Research indicates that this compound exhibits biological activities similar to those of its parent compound. It has been shown to retain the ability to inhibit Src family kinases, which play a critical role in cell signaling pathways involved in cancer progression.

3.1 Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit cellular proliferation in cancer cell lines similar to dasatinib itself. For example, a study reported that both dasatinib and its N-oxide form inhibited cell growth in BCR-ABL-positive cell lines, albeit with variations in potency.

3.2 Case Studies

A notable case study involved patients with CML who were treated with dasatinib. The presence of this compound was correlated with therapeutic outcomes, suggesting that monitoring this metabolite could be beneficial for assessing treatment efficacy.

- Patient Group : CML patients undergoing dasatinib therapy

- Findings : Higher concentrations of this compound were associated with improved response rates to treatment.

4. Safety Profile and Adverse Effects

While this compound contributes to the therapeutic effects of dasatinib, it is also essential to consider its safety profile. Research indicates that nephrotoxicity is a concern associated with dasatinib treatment, potentially exacerbated by its metabolites.

4.1 Nephrotoxicity Analysis

Dasatinib has been linked to alterations in podocyte biomechanics, leading to nephrotoxicity. Studies have shown that while dasatinib itself poses risks for kidney injury, the role of its metabolites like this compound requires further investigation to understand their contribution to adverse effects.

5. Conclusion

This compound plays a significant role as an active metabolite of dasatinib, contributing to its overall therapeutic efficacy in treating hematological malignancies. Future research should focus on elucidating the precise mechanisms by which this metabolite exerts its effects and how it influences the safety profile of dasatinib therapy.

Propiedades

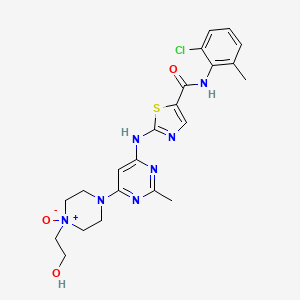

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474434 | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-52-8 | |

| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.